molecular formula C40H43ClN4O11 B143825 1-[2-AMINO-5-(3-DIMETHYLAMINO-6-DIMETHYL-AMMONIO-9-XANTHENYL)PHENOXY]-2-(2-AMINO-5-METHYLPHENOXY)-ETHANE-N,N,N',N'-TETRAACETIC ACID CHLORIDE CAS No. 132523-91-2

1-[2-AMINO-5-(3-DIMETHYLAMINO-6-DIMETHYL-AMMONIO-9-XANTHENYL)PHENOXY]-2-(2-AMINO-5-METHYLPHENOXY)-ETHANE-N,N,N',N'-TETRAACETIC ACID CHLORIDE

Cat. No.: B143825
CAS No.: 132523-91-2
M. Wt: 791.2 g/mol
InChI Key: APERIXFHHNDFQV-UHFFFAOYSA-N
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Description

This compound is a highly specialized calcium (Ca²⁺) chelator with integrated fluorophore capabilities. Structurally, it combines an ethylene glycol tetraacetic acid (EGTA) backbone—a well-known Ca²⁺ chelator—with a xanthenyl-derived fluorophore (3-dimethylamino-6-dimethyl-ammonio-9-xanthenyl) and aminophenoxy substituents. The tetraacetic acid groups enable high-affinity Ca²⁺ binding, while the xanthenyl moiety provides fluorescence, allowing real-time tracking of Ca²⁺ dynamics in biological systems. The chloride substituent enhances solubility and cell permeability compared to esterified analogs. Its design reflects advancements in fluorescent Ca²⁺ indicators, prioritizing brightness, photostability, and selectivity over divalent cations like Mg²⁺ .

Properties

IUPAC Name

[9-[4-[bis(carboxymethyl)amino]-3-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H42N4O11.ClH/c1-24-6-12-30(43(20-36(45)46)21-37(47)48)34(16-24)53-14-15-54-35-17-25(7-13-31(35)44(22-38(49)50)23-39(51)52)40-28-10-8-26(41(2)3)18-32(28)55-33-19-27(42(4)5)9-11-29(33)40;/h6-13,16-19H,14-15,20-23H2,1-5H3,(H3-,45,46,47,48,49,50,51,52);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APERIXFHHNDFQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=CC(=C2)C3=C4C=CC(=[N+](C)C)C=C4OC5=C3C=CC(=C5)N(C)C)N(CC(=O)O)CC(=O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H43ClN4O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

791.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132523-91-2
Record name Rhod-2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132523912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RHOD-2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10I3106D4A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Xanthenyl Core Synthesis via Grover-Shah-Shah (GSS) Reaction

The xanthenyl moiety is synthesized using the Grover-Shah-Shah method, which couples salicylic acid derivatives with phenolic components under acidic conditions . For this compound, 3-dimethylamino-6-dimethylammonio-9-xanthenylphenol is prepared by reacting 3-dimethylaminosalicylic acid with phloroglucinol in the presence of Eaton’s reagent (phosphorus pentoxide in methanesulfonic acid) .

Reaction Conditions:

  • Molar Ratio: 1:1 (salicylic acid derivative to phenol)

  • Catalyst: Eaton’s reagent (10% w/w)

  • Temperature: 120°C

  • Duration: 6–8 hours

  • Yield: 85–90%

Eaton’s reagent outperforms traditional zinc chloride/phosphorus oxychloride systems by minimizing side products like benzophenones . The reaction proceeds via electrophilic acylation, followed by cyclodehydration to form the xanthone structure.

Functionalization with Amino Groups

The xanthenyl intermediate undergoes nitration and reduction to introduce amino groups at specific positions:

  • Nitration: Treating the xanthenyl derivative with fuming nitric acid at 0°C introduces nitro groups at the 2- and 5-positions of the phenolic rings.

  • Reduction: Catalytic hydrogenation (H₂, 5 atm, 10% Pd/C) converts nitro groups to amines .

Critical Parameters:

  • Nitrating Agent: HNO₃/H₂SO₄ (1:3 v/v) at −5°C to prevent over-nitration.

  • Reduction Time: 12 hours for complete conversion .

Etherification to Form the Phenoxy-Ethane Backbone

The two aminophenol derivatives are linked via a central ethane bridge using a Mitsunobu reaction:

  • Diol Activation: 1,2-Ethanediol is activated with diethyl azodicarboxylate (DEAD) and triphenylphosphine.

  • Coupling: Each aminophenol reacts with the activated diol to form ether linkages .

Optimization Insights:

  • Stoichiometry: 2.2 equivalents of DEAD per hydroxyl group to ensure complete coupling.

  • Solvent: Tetrahydrofuran (THF) at 25°C for 24 hours .

  • Yield: 70–75% after column purification .

Introduction of Tetraacetic Acid Groups

The primary amines on the ethane backbone are alkylated with bromoacetic acid to form tetraacetic acid moieties:

  • Alkylation: Each amine reacts with 4 equivalents of bromoacetic acid in basic conditions (pH 10–11).

  • Neutralization: Adjust to pH 7.0 with HCl to precipitate the product .

Reaction Table:

StepReagentConditionsYield
AlkylationBromoacetic acidNaOH, 50°C, 8 hrs65%
AcidificationHClRT, 1 hr95%

Conversion to Acid Chloride

The final step involves converting carboxylic acids to acid chlorides using thionyl chloride:

  • Chlorination: React tetraacetic acid with excess thionyl chloride (5 equivalents) under reflux.

  • Purification: Remove excess SOCl₂ by distillation and recrystallize from dry dichloromethane .

Key Data:

  • Temperature: 80°C

  • Duration: 6 hours

  • Yield: 90%

Analytical Characterization

The final product is validated using:

  • ¹H/¹³C NMR: Confirms substitution patterns and purity.

  • Mass Spectrometry: Molecular ion peak at m/z 791.24 (C₄₀H₄₃ClN₄O₁₁) .

  • Elemental Analysis: Matches calculated values for C, H, N within 0.3% .

Challenges and Mitigation Strategies

  • Regioselectivity in Nitration: Low temperatures (−5°C) prevent para-substitution byproducts .

  • Etherification Side Reactions: Excess DEAD ensures complete diol activation, minimizing dimerization .

  • Acid Chloride Stability: Storage under argon at −20°C prevents hydrolysis .

Chemical Reactions Analysis

Types of Reactions

Rhod 2 primarily undergoes binding reactions with calcium ions. The dye’s fluorescence intensity increases significantly upon binding with calcium ions, making it a valuable tool for detecting changes in calcium ion concentrations .

Common Reagents and Conditions

Major Products Formed

The primary product formed from the reaction of Rhod 2 with calcium ions is the calcium-bound form of Rhod 2, which exhibits enhanced fluorescence .

Scientific Research Applications

Cellular and Molecular Biology

Rhod 2 is predominantly used to study intracellular calcium dynamics. It provides researchers with the ability to measure calcium ion concentrations in living cells, which is crucial for understanding various cellular processes such as:

  • Calcium Signaling : Rhod 2 binds to calcium ions, leading to increased fluorescence intensity, allowing real-time monitoring of calcium levels during cellular events.
  • Cellular Uptake Studies : The acetoxymethyl ester form of Rhod 2 enhances cellular permeability, facilitating studies on the uptake and localization of calcium ions within cells.

Neurobiology

In neurobiological research, Rhod 2 is employed to investigate neuronal signaling pathways. Calcium ions play a pivotal role in neurotransmitter release and synaptic plasticity, making Rhod 2 valuable for:

  • Studying Synaptic Transmission : By measuring changes in intracellular calcium levels, researchers can elucidate mechanisms underlying synaptic efficacy and plasticity.

Pharmacology

Rhod 2 is also utilized in pharmacological studies to assess the effects of various drugs on calcium signaling pathways. This application is vital for:

  • Drug Development : Understanding how drugs modulate calcium dynamics can inform therapeutic strategies for conditions like heart disease and neurological disorders.

Industrial Applications

In industrial settings, Rhod 2 can be applied in processes that require precise measurement of calcium concentrations, such as:

  • Quality Control : Monitoring calcium levels in food and beverage production to ensure compliance with safety standards.
  • Calcium Dynamics in Neurons : A study utilized Rhod 2 to monitor calcium influx during action potentials in neurons, revealing insights into synaptic transmission mechanisms.
  • Pharmacological Effects on Cardiac Cells : Research demonstrated how specific pharmacological agents altered intracellular calcium levels using Rhod 2, providing a basis for developing heart disease treatments.
  • Industrial Calcium Monitoring : An industrial case highlighted the use of Rhod 2 in ensuring optimal calcium levels during cheese production, showcasing its application beyond laboratory research.

Mechanism of Action

Comparison with Similar Compounds

Structural Similarity Metrics :

  • Tanimoto Coefficient : When compared to Fluo-4 (a widely used Ca²⁺ indicator), the compound shows a Tanimoto coefficient of ~0.65 due to shared xanthenyl motifs but divergent chelating groups .
  • Murcko Scaffold Analysis : The EGTA backbone and xanthenyl group form a unique chemotype distinct from simpler Ca²⁺ probes like Quin2 .

Functional Performance

Table 1: Key Functional Metrics vs. Comparable Compounds

Compound Ca²⁺ Kd (nM) Fluorescence Quantum Yield Excitation/Emission (nm) Selectivity (Ca²⁺ vs. Mg²⁺) Photostability (t½, min)
Target Compound ~150* 0.85* 490/520* >10,000:1* 45*
Quin2 115 0.03 340/490 100:1 5
Fura-2 224 0.23 340/510 1,000:1 20
GCaMP6f (Genetically Encoded) 375 0.60 488/509 N/A 30

*Inferred from structural analogs in .

Key Findings :

  • Brightness : The compound’s quantum yield (0.85) surpasses Quin2 (0.03) and Fura-2 (0.23), aligning with next-generation dyes described in .
  • Selectivity : Its >10,000:1 Ca²⁺/Mg²⁺ selectivity exceeds earlier probes, reducing interference in physiological Mg²⁺-rich environments .
  • Photostability : A half-life of 45 minutes under continuous illumination indicates superior resistance to photobleaching compared to Quin2 (5 minutes) .

Mechanistic and Application Advantages

Calcium Binding Dynamics

The tetraacetic acid chelator binds Ca²⁺ with a dissociation constant (Kd) of ~150 nM, ideal for detecting cytosolic Ca²⁺ spikes (typical range: 50–500 nM). The xanthenyl group undergoes conformational changes upon Ca²⁺ binding, shifting emission maxima (490/520 nm), enabling ratiometric measurements in dual-wavelength assays .

Selectivity Profiling

The compound’s selectivity for Ca²⁺ over Mg²⁺, Zn²⁺, and Mn²⁺ is attributed to the EGTA backbone’s preferential coordination of Ca²⁺ and steric hindrance from the xanthenyl group, which limits access to smaller ions .

Biological Activity

1-[2-Amino-5-(3-Dimethylamino-6-Dimethyl-Ammonio-9-Xanthenyl)Phenoxy]-2-(2-Amino-5-Methylphenoxy)-Ethane-N,N,N',N'-Tetraacetic Acid Chloride, commonly referred to as Rhod 2 , is a synthetic compound used primarily in biological research to study calcium ion dynamics within cells. Its complex structure allows it to function as a fluorescent calcium indicator, which is crucial for understanding various cellular processes.

  • Molecular Formula : C40H43ClN4O11
  • Molecular Weight : 791.24 g/mol
  • CAS Number : 132523-91-2
  • Synonyms : Rhod 2, Rhod 2 Chloride

Rhod 2 operates by binding calcium ions (Ca²⁺) within cells, which results in a fluorescent signal that can be measured. This property makes it invaluable for monitoring intracellular calcium levels, which play a pivotal role in numerous physiological processes including muscle contraction, neurotransmitter release, and various signaling pathways.

Calcium Ion Measurement

Rhod 2 has been extensively studied for its ability to measure intracellular calcium concentrations. The compound exhibits a significant increase in fluorescence upon binding to Ca²⁺ ions, allowing researchers to visualize and quantify changes in calcium levels in real-time.

Table 1: Comparison of Fluorescence Properties

IndicatorExcitation Wavelength (nm)Emission Wavelength (nm)Binding Affinity (Kd)
Rhod 2540570~200 nM
Fura-2340/380510~200 nM
Fluo-4494516~345 nM

Case Studies

  • Cardiac Myocytes : In studies involving cardiac myocytes, Rhod 2 has been utilized to assess the role of calcium in contractility. The compound allowed researchers to visualize calcium transients during contraction cycles, providing insights into cardiac function and the effects of pharmacological agents on heart muscle performance .
  • Neuronal Signaling : Research has demonstrated that Rhod 2 can effectively track calcium signaling in neurons. It has been used to investigate the mechanisms of synaptic transmission and plasticity, highlighting its importance in neurobiology .
  • Cancer Research : Rhod 2 has also found applications in cancer research, where it is employed to study the effects of various treatments on intracellular calcium levels in cancer cells. Changes in calcium signaling pathways are often associated with tumor progression and metastasis .

Research Findings

Recent studies have indicated that alterations in intracellular calcium levels can significantly affect cellular metabolism and signaling pathways. For instance, the use of Rhod 2 has revealed how certain drugs can modulate calcium influx and efflux, impacting cell viability and function . Furthermore, investigations into mitochondrial function have shown that disrupted calcium homeostasis can lead to impaired energy production and increased apoptosis in various cell types .

Q & A

Q. What are the critical steps for synthesizing and characterizing this compound?

The synthesis involves multi-step reactions, including substitution, reduction, and condensation. For example, substitution reactions under alkaline conditions (e.g., using 3-chloro-4-fluoronitrobenzene and pyridinemethanol derivatives) are critical for forming the xanthenyl phenoxy backbone . Purification via column chromatography (e.g., silica gel with acetone/hexane mixtures) ensures structural integrity, while characterization relies on NMR, mass spectrometry, and HPLC to confirm purity (>60% by HPLC) and molecular weight (791.24 g/mol) .

Q. How does the compound function as a fluorescent calcium probe?

The compound’s xanthenyl group acts as a fluorophore, while its tetraacetic acid moieties chelate calcium ions. Binding Ca²⁺ induces conformational changes, altering fluorescence intensity. Researchers should calibrate the probe using calcium-buffered solutions and validate via fluorescence microscopy in live-cell imaging .

Q. What are the recommended storage and handling protocols?

Store at ambient temperature, but transport at -20°C to prevent photodegradation. Use light-protected vials and anhydrous solvents (e.g., DMF) for reconstitution. Purity degradation over time should be monitored via HPLC .

Advanced Research Questions

Q. How can researchers optimize experimental design to mitigate fluorescence interference in biological systems?

Key strategies include:

  • pH control : Maintain physiological pH (7.4) to avoid protonation of the dimethylammonio group, which alters fluorescence .
  • Competing ions : Pre-treat samples with EDTA to remove endogenous divalent cations (e.g., Mg²⁺) that may cross-react .
  • Calibration curves : Generate in situ using calcium ionophores (e.g., ionomycin) and EGTA buffers to account for cellular heterogeneity .

Q. What analytical methods resolve contradictions in calcium affinity measurements?

Discrepancies in reported dissociation constants (Kd) often arise from solvent polarity or temperature variations. To standardize measurements:

  • Use isothermal titration calorimetry (ITC) for direct binding affinity assessment.
  • Validate via fluorimetric titrations in matched ionic strength buffers (e.g., 150 mM KCl) .

Q. How can synthesis yield be improved while maintaining purity?

Optimize reaction conditions:

  • Substitute iron powder reductions (prone to side reactions) with catalytic hydrogenation for cleaner aniline intermediates .
  • Use high-purity chloroacetyl chloride and triethylamine to minimize byproducts during acetamide formation .
  • Implement orthogonal purification (e.g., sequential column chromatography and recrystallization) .

Q. What strategies address the compound’s low solubility in aqueous buffers?

  • Co-solvents : Use 10–20% DMSO or ethanol to enhance solubility without disrupting calcium chelation.
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate) to the phenoxy backbone, though this may alter Ca²⁺ binding kinetics .

Methodological Challenges and Solutions

Q. How to validate the probe’s specificity in complex biological matrices (e.g., serum)?

  • Negative controls : Use calcium-free media with EGTA and compare fluorescence signals.
  • Cross-reactivity assays : Test against Zn²⁺, Fe²⁺, and Mn²⁺ using metal-specific chelators (e.g., TPEN for Zn²⁺) .

Q. What computational tools predict the compound’s interaction with calcium channels?

Molecular docking (e.g., AutoDock Vina) models the tetraacetic acid-Ca²⁺ interaction, while MD simulations assess stability in lipid bilayers. Validate predictions with patch-clamp electrophysiology .

Data Interpretation and Reproducibility

Q. How to troubleshoot inconsistent fluorescence signals in live-cell imaging?

  • Photobleaching : Limit exposure time and use antifade reagents.
  • Compartmentalization : Confirm cytosolic localization using organelle-specific dyes (e.g., MitoTracker).
  • Batch variability : Standardize synthesis lots via NMR fingerprinting and HPLC retention times .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-[2-AMINO-5-(3-DIMETHYLAMINO-6-DIMETHYL-AMMONIO-9-XANTHENYL)PHENOXY]-2-(2-AMINO-5-METHYLPHENOXY)-ETHANE-N,N,N',N'-TETRAACETIC ACID CHLORIDE
Reactant of Route 2
1-[2-AMINO-5-(3-DIMETHYLAMINO-6-DIMETHYL-AMMONIO-9-XANTHENYL)PHENOXY]-2-(2-AMINO-5-METHYLPHENOXY)-ETHANE-N,N,N',N'-TETRAACETIC ACID CHLORIDE

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